REACTION_CXSMILES
|
[Br-].[C:2]1([P+:8]2([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[CH2:14][C:13]3[CH:15]=[CH:16][C:17]4[C:22]([C:12]=3[C:11]3[C:23]5[CH:24]=[CH:25][CH:26]=[CH:27][C:28]=5[CH:29]=[CH:30][C:10]=3[CH2:9]2)=[CH:21][CH:20]=[CH:19][CH:18]=4)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1(C)C=CC=CC=1>[C:2]1([P:8]([CH2:9][C:10]2[CH:30]=[CH:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:11]=2[C:12]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][C:13]=2[CH3:14])[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3.4.5.6.7|
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Name
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4,4-diphenyl-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]phosphepinium bromide
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)[P+]1(CC2=C(C3=C(C1)C=CC1=CC=CC=C13)C=1C=CC=CC1C=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
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500 mg
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction solution is heated
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Type
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FILTRATION
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Details
|
Unreacted lithium aluminum hydride is subsequently filtered off
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Type
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EXTRACTION
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Details
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The organic phase is extracted with 20 ml of 1N sodium hydroxide solution and subsequently with 20 ml portions of water until the aqueous phase
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
is drawn off at 12 torr/40° C
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)CC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |